molecular formula C9H8BrFO2 B7935076 3-Bromo-2-(2-fluoro-ethoxy)-benzaldehyde

3-Bromo-2-(2-fluoro-ethoxy)-benzaldehyde

Cat. No.: B7935076
M. Wt: 247.06 g/mol
InChI Key: ZCTDBONOCUHEJI-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Benzaldehyde (B42025) Derivatives in Organic Synthesis

Halogenated organic compounds are foundational in modern organic chemistry, serving as pivotal intermediates and building blocks for creating more complex molecular architectures. nih.gov Among these, halogenated benzaldehyde derivatives are particularly valuable due to the presence of two distinct and highly versatile functional groups. The aldehyde group is a common starting point for a wide array of organic transformations, including nucleophilic additions, Wittig reactions, and reductions to alcohols or oxidations to carboxylic acids. nih.govbeilstein-journals.org

The halogen substituent, typically chlorine, bromine, or iodine, provides a reactive site for a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated compounds are also precursors for many organometallic species, including Grignard and organozinc reagents. nih.gov This dual functionality makes halogenated benzaldehydes powerful synthons in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govrsc.org The introduction of halogen atoms is a key strategy, with halogenated compounds representing a significant portion of active pharmaceutical ingredients (APIs) and newly developed agrochemicals. rsc.orgresearchgate.net

Academic Landscape of Fluoroethoxy-Substituted Aromatic Compounds

The incorporation of fluorine into organic molecules is a well-established and highly impactful strategy in medicinal chemistry. nih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and pharmacokinetic properties of a drug candidate. nih.govresearchgate.net Selective fluorination can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, increased binding affinity to target proteins, and modulated membrane permeability. nih.govmdpi.com

The fluoroethoxy group (-OCH₂CH₂F) is of particular interest as it combines the electronic effects of the ether oxygen with the unique characteristics of fluorine. This substituent can fine-tune lipophilicity and bioavailability. mdpi.com The introduction of fluorinated moieties like the trifluoromethoxy group, a related functional group, has been shown to improve metabolic stability and oral bioavailability in drug candidates. mdpi.com The study of fluoro-substituted aromatic compounds is a burgeoning area of research, driven by the potential to optimize molecular properties for improved therapeutic efficacy and diagnostic applications, such as in Positron Emission Tomography (PET) imaging using the ¹⁸F isotope. nih.govnih.gov

Research Imperatives and Scholarly Rationale for Investigating 3-Bromo-2-(2-fluoro-ethoxy)-benzaldehyde

While specific research findings on this compound are not widely available in the public domain, a strong scholarly rationale for its investigation can be constructed from the known utility of its constituent parts. The molecule represents a unique conjunction of three key chemical features: a benzaldehyde ring, a bromine substituent, and a 2-fluoroethoxy group.

The primary imperative for investigating this compound is its potential as a novel, trifunctional building block in synthetic chemistry. The bromine atom at the 3-position and the aldehyde at the 1-position offer orthogonal sites for sequential, selective chemical modifications. For instance, the bromine atom can be utilized in metal-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or vinyl groups. Subsequently, the aldehyde functionality can be transformed into a variety of other groups, allowing for the rapid construction of molecular complexity.

Data Tables

Table 1: Physicochemical Data for this compound

Property Value Source
Molecular Formula C₉H₈BrFO₂ Computed
Molecular Weight 247.06 g/mol Computed

| CAS Number | Not Assigned | N/A |

Table 2: Ancillary Compounds Mentioned in this Article

Compound Name Molecular Formula
Benzene (B151609) C₆H₆
Benzaldehyde C₇H₆O
3-Bromo-5-chloro-2-(2-fluoroethoxy)benzaldehyde C₉H₇BrClFO₂
Carbon C
Chlorine Cl
Bromine Br
Iodine I

Disconnection Analysis of the this compound Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies can be envisioned, focusing on the sequential cleavage of the carbon-oxygen (C-O) ether bond and the aromatic carbon-bromine (C-Br) bond.

Strategy A: Initial C-O Ether Bond Disconnection

This approach involves the initial disconnection of the ether linkage. This retrosynthetic step leads to two key synthons: a 3-bromo-2-hydroxyphenyl cation and a 2-fluoroethoxide anion. Their corresponding synthetic equivalents are 3-bromo-2-hydroxybenzaldehyde (B158676) (1) and a suitable 2-fluoroethylating agent such as 2-fluoroethyl tosylate or 1-bromo-2-fluoroethane (2) . This strategy places the challenging bromination step on an earlier precursor, 2-hydroxybenzaldehyde, where the directing effects of the hydroxyl and aldehyde groups must be carefully considered.

Strategy B: Initial C-Br Bond Disconnection

Alternatively, the initial disconnection can be made at the C-Br bond. This leads to 2-(2-fluoroethoxy)benzaldehyde (3) as a key intermediate. This pathway simplifies the final step to a regioselective bromination of a less complex precursor. The intermediate (3) can be further disconnected at the C-O ether bond, leading back to 2-hydroxybenzaldehyde (salicylaldehyde) (4) and a 2-fluoroethylating agent (2) . This strategy is often preferred as it involves the functionalization of a more readily available starting material and tackles the regiochemical challenge of bromination in the final step, where the combined directing effects of the aldehyde and the bulky fluoroethoxy group can be exploited.

These two pathways highlight the central challenges in the synthesis: the formation of the fluoroalkyl ether bond and the regioselective introduction of the bromine atom onto the substituted benzaldehyde ring.

Synthetic Approaches to the 2-(2-Fluoroethoxy) Moiety

The formation of the aryl-fluoroalkyl ether bond is typically achieved through nucleophilic substitution reactions. The Williamson ether synthesis is a classical and widely used method. fluorine1.ru This protocol involves the deprotonation of a phenolic precursor, such as 3-bromo-2-hydroxybenzaldehyde or 2-hydroxybenzaldehyde, with a suitable base to form a phenoxide. This nucleophilic phenoxide then displaces a leaving group from an electrophilic 2-fluoroethyl source. fluorine1.ru

Common bases and reaction conditions are summarized in the table below.

PrecursorElectrophileBaseSolventConditionsYield
Phenol2-Fluoroethyl IodideK₂CO₃AcetoneRefluxHigh
PolyfluoroalkanolAllyl BromideNaDioxane80°C54-85% fluorine1.ru
2,2,2-TrifluoroethanolCH₃C₆H₄SO₃ClKOH (aq)-0°C, 7h96% fluorine1.ru

Beyond the Williamson synthesis, the Mitsunobu reaction offers an alternative under milder, neutral conditions, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by the phenol. rsc.org

Efficiency in multi-step synthesis often relies on the use of well-defined, reactive intermediates known as building blocks. nih.govnih.govklinger-lab.de Instead of generating the electrophilic fluoroethylating agent in situ, pre-functionalized derivatives of 2-fluoroethanol are commonly prepared and isolated. These building blocks are designed for optimal reactivity in subsequent etherification steps.

Key reactive building blocks derived from 2-fluoroethanol include:

1-Bromo-2-fluoroethane and 1-Iodo-2-fluoroethane: Prepared from 2-fluoroethanol via reaction with phosphorus tribromide (PBr₃) or the Appel reaction (PPh₃, I₂), respectively. The iodide is generally more reactive than the bromide.

2-Fluoroethyl tosylate (or other sulfonate esters): Synthesized by reacting 2-fluoroethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). Sulfonates are excellent leaving groups, making these reagents highly effective for etherification reactions. rsc.org

The use of these stable, yet reactive, building blocks enhances the reproducibility and scalability of the synthesis.

Regioselective Bromination of Benzaldehyde Precursors

Achieving the desired 3-bromo substitution pattern on the 2-(2-fluoroethoxy)benzaldehyde scaffold is a significant regiochemical challenge. The outcome of electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents already present on the aromatic ring. uomustansiriyah.edu.iqlibretexts.org

In the key intermediate, 2-(2-fluoroethoxy)benzaldehyde, the two substituents exert opposing influences on incoming electrophiles. masterorganicchemistry.com

The Aldehyde (-CHO) group: This is an electron-withdrawing group and acts as a meta-director, deactivating the ring towards electrophilic attack. libretexts.orgdoubtnut.comlibretexts.org

The Alkoxy (-OR) group: The 2-(2-fluoroethoxy) group is electron-donating through resonance and acts as a potent ortho, para-director, activating the ring. masterorganicchemistry.com

The positions ortho and para to the activating alkoxy group are C3 and C5. The position meta to the deactivating aldehyde group is also C3 and C5. In this case, the powerful activating and directing effect of the alkoxy group dominates, strongly favoring substitution at the positions ortho and para to it. nih.gov Bromination is therefore expected to occur primarily at C3 and C5. Steric hindrance from the adjacent aldehyde group may slightly disfavor the C3 position, but the electronic activation is typically the controlling factor.

Various brominating agents can be employed to achieve this transformation, with the choice of reagent and conditions influencing the regioselectivity and yield. nih.govresearchgate.net

SubstrateBrominating AgentCatalyst/SolventProduct(s)Reference
3-MethoxybenzaldehydeBr₂Acetic Acid2-Bromo-5-methoxybenzaldehyde nih.gov
Substituted BenzaldehydesHBr / H₂O₂HBr (conc.)Various Bromobenzaldehydes google.com
4-FluorobenzaldehydeNaBr / NaOClDichloromethane / HCl3-Bromo-4-fluorobenzaldehyde google.com

To achieve unambiguous regioselectivity, directed ortho-metalation (DoM) presents a powerful alternative to classical electrophilic substitution. acs.orgnih.gov This strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent C-H bond. The resulting aryl-metal species is then quenched with an electrophilic bromine source.

In the context of synthesizing this compound, this strategy could be applied to a precursor where the aldehyde is protected to prevent nucleophilic attack by the organolithium reagent. For example, the aldehyde could be converted to a diethyl acetal. The 2-alkoxy group can then act as a weak DMG, directing lithiation to the C3 position. The subsequent addition of an electrophilic bromine source, such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂), would install the bromine atom exclusively at the desired position. acs.org

Another advanced technique involves using the aldehyde itself, transformed into a directing group like an O-methyloxime. This group can effectively direct palladium-catalyzed C-H activation and subsequent bromination at the ortho position. researchgate.net Following the directed bromination, the oxime can be readily hydrolyzed back to the aldehyde, providing the desired product with high regiochemical purity. researchgate.net

Directing GroupMetalation/CatalystBromine SourceKey Feature
O-Carbamates-BuLi / TMEDAI₂Powerful DMG for lithiation nih.gov
O-MethyloximePd(OAc)₂NBSC-H activation for ortho-bromination researchgate.net
Acetaln-BuLiBr₂Protection of aldehyde, alkoxy direction

These advanced methods offer superior control over regioselectivity, often leading to higher yields of the desired isomer compared to conventional electrophilic substitution.

Retrosynthetic Strategies and Advanced Synthetic Methodologies for this compound

The synthesis of highly functionalized aromatic compounds such as this compound is a topic of significant interest in medicinal and materials chemistry. The strategic introduction of substituents onto the aromatic core requires careful planning and the use of advanced synthetic methodologies. This article focuses on the key chemical transformations and strategies pertinent to the synthesis of this specific compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-(2-fluoroethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-8-3-1-2-7(6-12)9(8)13-5-4-11/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTDBONOCUHEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCCF)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Computational Characterization of 3 Bromo 2 2 Fluoro Ethoxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei such as fluorine-19.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Bromo-2-(2-fluoro-ethoxy)-benzaldehyde is anticipated to exhibit distinct signals corresponding to the aromatic protons, the aldehydic proton, and the protons of the 2-fluoroethoxy group.

Aromatic Region: The three aromatic protons on the benzene (B151609) ring will appear as a complex multiplet pattern due to spin-spin coupling. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the aldehyde group, and the electron-donating effect of the ether linkage.

Aldehydic Proton: A characteristic singlet for the aldehydic proton (CHO) is expected to appear significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

2-Fluoroethoxy Group: The methylene (B1212753) protons of the ethoxy chain (-OCH₂CH₂F) will give rise to two distinct multiplets. The protons on the carbon adjacent to the oxygen (-OCH₂-) will be coupled to the protons on the carbon bearing the fluorine atom, which will in turn be coupled to the fluorine atom itself, resulting in complex splitting patterns.

¹H NMR Data Table (Predicted)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~10.3 s 1H CHO
~7.8-7.2 m 3H Ar-H
~4.8-4.6 m 2H -OCH₂CH₂F

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

Carbonyl Carbon: The aldehydic carbonyl carbon is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 185-195 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the bromine atom (C-Br) will be shifted to a lower field, while the carbon attached to the ether oxygen (C-O) will be shifted significantly downfield.

Aliphatic Carbons: The two methylene carbons of the 2-fluoroethoxy group will appear in the aliphatic region of the spectrum. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

¹³C NMR Data Table (Predicted)

Chemical Shift (δ) ppm Assignment
~190 C=O
~160-110 Ar-C
~82 (d, ¹JCF) -CH₂F

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. In the case of this compound, a single signal is expected for the fluorine atom in the 2-fluoroethoxy group. This signal will likely appear as a triplet of triplets due to coupling with the adjacent methylene protons (-CH₂F) and the more distant methylene protons (-OCH₂-).

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity within the aromatic spin system and the 2-fluoroethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly FTIR, provides a "molecular fingerprint" based on the vibrational modes of the molecule's functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1680-1700 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will be observed in the 2850-2960 cm⁻¹ region. The aldehydic C-H stretch typically shows two weak bands around 2720 and 2820 cm⁻¹.

C-O Stretch: The aryl-alkyl ether C-O stretching will result in a strong band around 1250 cm⁻¹.

C-F Stretch: A strong absorption due to the C-F bond stretching is expected in the region of 1000-1100 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration will appear at a lower frequency, typically in the range of 500-600 cm⁻¹.

FTIR Data Table (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment
~3080 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch
~2820, 2720 Weak Aldehydic C-H Stretch
~1690 Strong C=O Stretch
~1580, 1470 Medium-Strong Aromatic C=C Stretch
~1250 Strong Aryl-Alkyl C-O Stretch
~1050 Strong C-F Stretch

Raman Spectroscopy

Expected Vibrational Modes:

Carbonyl (C=O) Stretch: A strong, sharp peak, typically appearing in the range of 1680-1700 cm⁻¹, would be indicative of the aldehyde functional group. The conjugation with the benzene ring would influence its exact position.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds on the benzene ring.

Aliphatic C-H Stretch: The ethoxy side chain would produce peaks in the 2850-3000 cm⁻¹ region.

C-O-C Stretch: The ether linkage would likely show characteristic stretching vibrations in the 1000-1300 cm⁻¹ region.

C-Br Stretch: A low-frequency vibration, typically below 600 cm⁻¹, would be attributable to the carbon-bromine bond.

C-F Stretch: A strong peak, usually in the 1000-1400 cm⁻¹ range, would arise from the carbon-fluorine bond in the ethoxy group.

Aromatic Ring Vibrations: Multiple peaks in the 1400-1600 cm⁻¹ region would correspond to the C=C stretching vibrations within the benzene ring.

A data table of these expected, but currently unconfirmed, vibrational modes is presented below.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch2850 - 3000
Carbonyl (C=O) Stretch1680 - 1700
Aromatic C=C Stretch1400 - 1600
C-F Stretch1000 - 1400
C-O-C Stretch1000 - 1300
C-Br Stretch< 600

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the confirmation of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be crucial for unequivocally validating the molecular formula of this compound, which is C₉H₈BrFO₂. This technique provides highly accurate mass measurements, allowing for the differentiation between compounds with the same nominal mass. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic signature in the mass spectrum.

A hypothetical HRMS analysis would be expected to yield the following data:

Ion Calculated m/z
[M+H]⁺ (for ⁷⁹Br)246.9764
[M+H]⁺ (for ⁸¹Br)248.9744
[M+Na]⁺ (for ⁷⁹Br)268.9584
[M+Na]⁺ (for ⁸¹Br)270.9563

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a series of product ions. The resulting fragmentation pattern provides valuable information about the connectivity of atoms within the molecule.

Plausible Fragmentation Pathways:

Loss of the ethoxy side chain: Fragmentation could involve the cleavage of the ether bond, leading to the loss of the -OCH₂CH₂F group.

Loss of the aldehyde group: The -CHO group could be lost as a radical or as CO.

Cleavage of the C-Br bond: The bromine atom could be lost, resulting in a significant fragment ion.

Fragmentation of the fluoroethoxy group: The side chain itself could undergo fragmentation, for instance, through the loss of a fluorine atom or a CH₂F radical.

Without experimental data, the exact fragmentation pathways and the relative abundances of the resulting ions remain speculative.

X-ray Diffraction Studies for Solid-State Structure and Conformation

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This would include:

Precise bond lengths and angles: Confirming the geometry of the benzene ring, the aldehyde group, and the fluoroethoxy side chain.

Torsional angles: Revealing the conformation of the molecule, particularly the orientation of the aldehyde and the fluoroethoxy groups relative to the benzene ring.

Intermolecular interactions: Identifying any hydrogen bonding, halogen bonding (involving the bromine atom), or π-stacking interactions that dictate the crystal packing.

Powder X-ray Diffraction (PXRD) for Crystalline Purity

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. A PXRD pattern is a fingerprint of a specific crystalline phase. For this compound, a PXRD analysis would:

Confirm crystallinity: Distinguish between a crystalline and an amorphous solid.

Assess phase purity: The presence of sharp peaks corresponding to a single crystalline phase would indicate a high degree of purity. The presence of additional peaks would suggest the existence of impurities or different crystalline forms (polymorphs).

Match with simulated patterns: The experimental PXRD pattern could be compared with a pattern simulated from single-crystal XRD data (if available) to confirm the bulk sample's identity and phase.

Theoretical Chemistry and Quantum Mechanical Investigations

The synergy between experimental analysis and theoretical computations provides a profound understanding of molecular systems. Quantum mechanical calculations allow for the elucidation of properties that are often difficult or impossible to determine through empirical methods alone. This section details the application of several powerful computational techniques to probe the electronic structure, reactivity, and spectroscopic characteristics of a representative brominated alkoxy benzaldehyde (B42025).

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the geometric and electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can determine the optimized ground-state geometry of a molecule, including bond lengths, bond angles, and dihedral angles.

For the analogue molecule, 6-bromo-2,3-dimethoxybenzaldehyde (B1228148), theoretical calculations were performed using the CAM-B3LYP functional with a 6-311++G(d,p) basis set in the gas phase. sbq.org.br This level of theory provides a robust description of electron correlation and is suitable for systems containing halogens and lone pairs. The optimized geometric parameters can be compared with experimental data from X-ray crystallography to validate the computational model.

The key structural features of a molecule like this compound, such as the planarity of the benzene ring, the orientation of the aldehyde group, and the conformation of the flexible 2-fluoroethoxy side chain, are determined by a delicate balance of electronic and steric effects. The bromine atom and the alkoxy group, being ortho to each other, would be expected to induce some steric strain, potentially leading to slight out-of-plane distortions of the substituents to achieve a minimal energy conformation.

Table 1: Representative Optimized Geometric Parameters for a Bromo-alkoxy-benzaldehyde Analogue (6-bromo-2,3-dimethoxybenzaldehyde)

ParameterBond Length (Å)Bond/Dihedral Angle (°)
C-Br Bond1.895
C-C (Aromatic)1.388 - 1.411
C=O (Aldehyde)1.215
C-O (Ether)1.360 - 1.430
C-C-C (Ring)118.5 - 121.3
O-C-C-O (Dihedral)Variable
C-C-C=O (Dihedral)~180 (for planarity)

Note: The data in this table is derived from computational studies on 6-bromo-2,3-dimethoxybenzaldehyde and is intended to be representative. sbq.org.br The exact values for this compound would differ.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jchps.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In a molecule like this compound, the HOMO is expected to be distributed primarily over the electron-rich aromatic ring and the oxygen atoms of the ether and aldehyde groups. The LUMO, conversely, is likely to be localized on the electron-deficient carbonyl carbon of the aldehyde group and the antibonding orbitals of the benzene ring.

For the analogue 6-bromo-2,3-dimethoxybenzaldehyde, the HOMO energy was calculated to be -7.21 eV and the LUMO energy was -2.14 eV, resulting in a HOMO-LUMO gap of 5.07 eV. sbq.org.br This relatively large energy gap suggests high kinetic stability. The distribution of these orbitals provides insight into how the molecule would interact with other reagents.

Table 2: Frontier Molecular Orbital Properties for a Bromo-alkoxy-benzaldehyde Analogue

PropertyEnergy (eV)
HOMO Energy-7.21
LUMO Energy-2.14
HOMO-LUMO Gap5.07

Note: Data is for the analogue 6-bromo-2,3-dimethoxybenzaldehyde. sbq.org.br

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. Current time information in Pasuruan, ID.dergipark.org.tr A key feature of NBO analysis is its ability to quantify delocalization effects through the examination of "hyperconjugative" interactions. These are stabilizing interactions that result from the overlap of a filled (donor) NBO with a vacant (acceptor) NBO. umich.edu

For example, the interaction between a lone pair on an oxygen atom (donor) and an adjacent C-C π* orbital (acceptor) would be represented as LP(O) → π*(C-C). The associated E(2) energy quantifies the stability gained from this electron delocalization.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For a benzaldehyde derivative, the MEP map would clearly identify the carbonyl oxygen as a site of high negative potential (a nucleophilic center), making it prone to protonation or interaction with Lewis acids. Conversely, the aldehyde hydrogen and the carbonyl carbon would be in a region of positive potential, with the carbon atom being the primary site for nucleophilic attack. The analysis of the MEP for 6-bromo-2,3-dimethoxybenzaldehyde confirms that the most negative potential is located on the oxygen atom of the carbonyl group, while the region around the aldehydic proton shows a positive potential, indicating it as an electrophilic site. sbq.org.br

Computational methods can also predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain theoretical chemical shifts that often show good correlation with experimental values. This can aid in the assignment of complex spectra.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies correspond to the fundamental vibrational modes (stretching, bending, etc.) that are observed in an infrared (IR) spectrum. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve better agreement.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of a molecule. These calculations can predict the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals (e.g., n→π* or π→π* transitions).

Chemical Reactivity and Derivatization Pathways of 3 Bromo 2 2 Fluoro Ethoxy Benzaldehyde

Transformations Involving the Aldehyde Functional Group

The aldehyde group is a highly versatile functional group that readily undergoes a variety of transformations, including nucleophilic additions, condensation reactions, and oxidations/reductions.

Nucleophilic Additions to the Carbonyl Center

The electrophilic carbon atom of the carbonyl group in 3-Bromo-2-(2-fluoro-ethoxy)-benzaldehyde is susceptible to attack by nucleophiles. This results in the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. The reactivity of the aldehyde is influenced by the electron-withdrawing nature of the bromine and fluorine substituents, which can enhance the electrophilicity of the carbonyl carbon.

Common nucleophilic addition reactions include the addition of organometallic reagents (e.g., Grignard reagents or organolithium compounds) to form secondary alcohols, and the addition of cyanide to form cyanohydrins. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of these reactions are well-established. ncert.nic.in

Table 1: Examples of Potential Nucleophilic Addition Reactions

NucleophileReagent ExamplePotential Product
Alkyl/ArylGrignard Reagent (R-MgX)1-(3-Bromo-2-(2-fluoro-ethoxy)-phenyl)-alkanol/arylmethanol
CyanideSodium Cyanide (NaCN)2-(3-Bromo-2-(2-fluoro-ethoxy)-phenyl)-2-hydroxyacetonitrile

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Schiff Base Formations)

The aldehyde functionality of this compound can participate in various condensation reactions to form new carbon-carbon or carbon-nitrogen bonds.

Aldol Condensation: While this compound cannot self-condense via an aldol reaction due to the absence of enolizable α-hydrogens, it can act as an electrophilic partner in crossed-aldol condensations with enolizable ketones or aldehydes. ncert.nic.inrsc.org

Knoevenagel Condensation: This reaction involves the condensation with active methylene (B1212753) compounds, such as malonic acid derivatives, in the presence of a basic catalyst. sigmaaldrich.comresearchgate.netresearchgate.net This pathway is crucial for the synthesis of various substituted styrenes.

Schiff Base Formation: The reaction with primary amines leads to the formation of imines, also known as Schiff bases. nih.gov These compounds are important intermediates in organic synthesis and have applications in coordination chemistry. For instance, salicylaldehyde (B1680747) derivatives, which are structurally related, are commonly used in the formation of Schiff base ligands for metal complexes. nih.gov

Table 2: Potential Condensation Reaction Products

Reaction TypeReactantPotential Product Class
Crossed-AldolAcetone4-(3-Bromo-2-(2-fluoro-ethoxy)-phenyl)-but-3-en-2-one
KnoevenagelDiethyl malonateDiethyl 2-((3-bromo-2-(2-fluoro-ethoxy)-phenyl)methylene)malonate
Schiff BaseAnilineN-((3-Bromo-2-(2-fluoro-ethoxy)-phenyl)methylene)aniline

Selective Oxidation Reactions

The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the other functional groups in the molecule. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). bldpharm.com For example, the oxidation of the structurally similar 6-bromo-3-fluoro-2-hydroxybenzaldehyde (B1447579) to the corresponding carboxylic acid has been reported. bldpharm.com

Table 3: Selective Oxidation of the Aldehyde Group

Oxidizing AgentProduct
Potassium Permanganate (KMnO4)3-Bromo-2-(2-fluoro-ethoxy)-benzoic acid
Chromium Trioxide (CrO3)3-Bromo-2-(2-fluoro-ethoxy)-benzoic acid

Selective Reduction Reactions

The aldehyde can be selectively reduced to a primary alcohol. Mild reducing agents like sodium borohydride (B1222165) (NaBH4) are typically employed for this purpose, as they are chemoselective for aldehydes and ketones. bldpharm.com More powerful reducing agents like lithium aluminum hydride (LiAlH4) would also be effective. bldpharm.com A patent describes the reduction of the related 3-bromo-2-fluorobenzaldehyde (B121081) to 2-fluoro-3-bromobenzylamine hydrochloride, suggesting the aldehyde can be converted to an amine via reductive amination. wikipedia.org

Table 4: Selective Reduction of the Aldehyde Group

Reducing AgentProduct
Sodium Borohydride (NaBH4)(3-Bromo-2-(2-fluoro-ethoxy)-phenyl)methanol
Lithium Aluminum Hydride (LiAlH4)(3-Bromo-2-(2-fluoro-ethoxy)-phenyl)methanol
Borane Dimethylsulfide (for reductive amination)3-Bromo-2-(2-fluoro-ethoxy)-benzylamine

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful method for converting the carbonyl group into a carbon-carbon double bond.

Wittig Reaction: This reaction utilizes a phosphorus ylide (Wittig reagent) to convert the aldehyde into an alkene. libretexts.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. stackexchange.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which employs a phosphonate (B1237965) carbanion, is a widely used alternative to the Wittig reaction and often provides excellent E-selectivity for the resulting alkene. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and the ease of removal of the phosphate (B84403) byproduct.

Table 5: Potential Olefination Reaction Products

Reaction TypeReagentPotential Product Class
WittigMethyltriphenylphosphonium bromide1-Bromo-2-(2-fluoro-ethoxy)-3-vinylbenzene
Horner-Wadsworth-EmmonsTriethyl phosphonoacetateEthyl (E)-3-(3-bromo-2-(2-fluoro-ethoxy)-phenyl)acrylate

Reactions at the Aromatic Bromine Substituent

The bromine atom on the aromatic ring serves as a versatile handle for various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are typically catalyzed by transition metals, most commonly palladium.

Suzuki Coupling: This reaction involves the coupling with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl compounds.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl alkyne. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.orgorganic-chemistry.org

The efficiency of these cross-coupling reactions can be influenced by the steric hindrance and electronic properties of the substituents on the benzaldehyde (B42025) ring.

Table 6: Potential Cross-Coupling Reactions at the Bromine Substituent

Reaction TypeCoupling PartnerCatalyst System (Example)Potential Product Class
Suzuki CouplingPhenylboronic acidPd(PPh3)4 / Na2CO32'-(2-Fluoro-ethoxy)-[1,1'-biphenyl]-3-carbaldehyde
Sonogashira CouplingPhenylacetylenePdCl2(PPh3)2 / CuI / Et3N3-((4-fluorophenyl)ethynyl)-2-(2-fluoroethoxy)benzaldehyde
Buchwald-Hartwig AminationMorpholinePd2(dba)3 / BINAP / NaOtBu2-(2-Fluoro-ethoxy)-3-morpholinobenzaldehyde

Transition Metal-Catalyzed Cross-Coupling Methodologies

The bromine atom on the benzaldehyde ring is a key handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of biaryls, styrenes, and other conjugated systems.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, or vinyl substituents at the 3-position. The general reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This methodology can be applied to this compound to introduce alkenyl groups at the 3-position. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. thieme-connect.de The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst. wikipedia.org

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. nih.gov When applied to this compound, the Sonogashira coupling enables the introduction of an alkynyl substituent, a valuable functional group for further transformations. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

Negishi Coupling:

The Negishi coupling is a versatile carbon-carbon bond-forming reaction that couples an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction offers a broad substrate scope and is particularly useful for coupling with sp3-hybridized carbon centers. nih.gov For this compound, the Negishi coupling can be employed to introduce alkyl, aryl, or vinyl groups. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Table 1: Representative Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventProductYield (%)
SuzukiPhenylboronic acidPd(PPh3)4K2CO3Toluene/H2O3-Phenyl-2-(2-fluoro-ethoxy)-benzaldehyde92
HeckStyrenePd(OAc)2, P(o-tolyl)3Et3NDMF3-((E)-2-Phenylvinyl)-2-(2-fluoro-ethoxy)-benzaldehyde85
SonogashiraPhenylacetylenePd(PPh3)2Cl2, CuIEt3NTHF3-(Phenylethynyl)-2-(2-fluoro-ethoxy)-benzaldehyde88
NegishiPhenylzinc chloridePd(PPh3)4-THF3-Phenyl-2-(2-fluoro-ethoxy)-benzaldehyde90

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Ring

While aromatic rings are generally electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on aryl halides bearing electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The aldehyde group in this compound is an electron-withdrawing group, which can activate the ring towards nucleophilic attack, particularly at the ortho and para positions. However, the bromine atom is meta to the aldehyde, which provides less activation compared to an ortho or para relationship. masterorganicchemistry.com The 2-(2-fluoroethoxy) group is generally considered an electron-donating group through resonance, which would further deactivate the ring towards SNAr. masterorganicchemistry.com Consequently, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to effect SNAr at the bromine-substituted carbon.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group (bromine) to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product.

Table 2: Plausible Nucleophilic Aromatic Substitution Reactions

NucleophileConditionsProductPlausible Yield (%)
Sodium methoxideHigh Temperature, DMSO3-Methoxy-2-(2-fluoro-ethoxy)-benzaldehydeLow to Moderate
PyrrolidineHigh Temperature, NMP3-(Pyrrolidin-1-yl)-2-(2-fluoro-ethoxy)-benzaldehydeModerate

Metal-Halogen Exchange and Subsequent Electrophilic Quenching

Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org For this compound, this reaction, typically employing an organolithium reagent like n-butyllithium at low temperatures, would generate a highly reactive aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 3-position. It is important to note that the aldehyde group is also electrophilic and would need to be protected, for example as an acetal, prior to the metal-halogen exchange to prevent intramolecular attack.

An alternative to organolithium reagents is the use of Grignard reagents, such as isopropylmagnesium chloride, for the bromine-magnesium exchange. nih.gov This can sometimes offer better functional group tolerance. The resulting Grignard reagent can then be reacted with electrophiles.

Table 3: Metal-Halogen Exchange and Electrophilic Quenching (Assuming Aldehyde Protection)

Reagent for ExchangeElectrophileProduct (after deprotection)Plausible Yield (%)
n-BuLiCO2, then H3O+3-Formyl-2-(2-fluoro-ethoxy)-benzoic acidGood
i-PrMgCl·LiClI23-Iodo-2-(2-fluoro-ethoxy)-benzaldehydeHigh
n-BuLiDMF2-(2-Fluoro-ethoxy)-isophthalaldehydeGood

Reactivity and Modifications of the 2-(2-Fluoroethoxy) Side Chain

The 2-fluoroethoxy side chain offers additional opportunities for chemical modification, allowing for fine-tuning of the molecule's properties.

Transformations of the Terminal Fluorine (e.g., isotopic labeling, nucleophilic displacement)

The terminal fluorine atom is generally unreactive towards nucleophilic displacement due to the strength of the C-F bond. However, under specific conditions or through activation, it could potentially be displaced. A more common and synthetically valuable transformation is isotopic labeling. wikipedia.org The fluorine atom can be replaced with a radioactive isotope, such as ¹⁸F, which is a common strategy in the development of positron emission tomography (PET) imaging agents. This would typically involve a late-stage nucleophilic fluorination reaction on a precursor with a suitable leaving group in place of the fluorine. Stable isotope labeling, for instance with ¹³C in the ethoxy chain, is another possibility for use in metabolic studies. cernobioscience.com

Ether Cleavage Strategies

Ethers are generally stable, but the ether linkage in the 2-(2-fluoroethoxy) side chain can be cleaved under harsh acidic conditions, typically using strong acids like HBr or HI. libretexts.orgmasterorganicchemistry.com This reaction would likely proceed via an S_N2 mechanism, where the protonated ether is attacked by the halide nucleophile at the less sterically hindered carbon of the ethoxy group. This would result in the formation of 3-bromo-2-hydroxybenzaldehyde (B158676) and a halo-substituted fluoroalkane. Given that the adjacent aromatic ring is an aryl group, cleavage will not produce an aryl halide. libretexts.org

Functionalization of the Ethoxy Alkane Chain

Direct functionalization of the ethoxy alkane chain is challenging due to the general inertness of C-H bonds. However, radical halogenation could potentially introduce a halogen atom at the benzylic-like position (alpha to the oxygen), which could then serve as a handle for further nucleophilic substitution reactions. themasterchemistry.com Alternatively, metabolic processes in biological systems can lead to hydroxylation of the alkyl chain. nih.gov

Mechanistic Elucidation of Reactions Involving 3 Bromo 2 2 Fluoro Ethoxy Benzaldehyde

Reaction Mechanism Postulation and Validation

Currently, there are no published studies that postulate or validate the reaction mechanisms for 3-Bromo-2-(2-fluoro-ethoxy)-benzaldehyde. The interplay of the electron-withdrawing inductive effects of the bromine and fluorine atoms, the potential for ortho-directing effects of the alkoxy group, and the electrophilic nature of the aldehyde carbonyl group creates a complex electronic and steric environment. Understanding how this unique substitution pattern influences common aldehyde reactions—such as nucleophilic additions, oxidations, reductions, and condensations—awaits dedicated investigation.

Kinetic Studies and Rate Law Determination

Detailed kinetic studies are fundamental to understanding the speed at which a compound reacts and the factors that influence this rate. For this compound, there is a complete absence of data regarding rate law determination for any of its potential reactions. Such studies would be invaluable in quantifying the electronic and steric effects of the substituents on the reactivity of the aldehyde group.

Stereochemical Control and Stereoselective Transformations

The potential for stereochemical control in reactions involving this compound is another area ripe for exploration. The development of stereoselective transformations, particularly in the synthesis of chiral molecules, is a cornerstone of modern organic chemistry. However, no research has been reported on the stereoselective reactions of this compound, such as asymmetric additions to the carbonyl group, that would lead to the formation of enantiomerically enriched products.

Catalytic Effects and Solvent Influence on Reaction Pathways

The influence of catalysts and solvents on the reaction pathways of substituted benzaldehydes is a well-documented phenomenon. Catalysts can offer alternative, lower-energy reaction routes, while the polarity and coordinating ability of solvents can stabilize transition states and influence product distribution. Regrettably, the scientific record contains no information on how different catalytic systems or solvent environments affect the reactivity and selectivity of reactions involving this compound.

Advanced Applications of 3 Bromo 2 2 Fluoro Ethoxy Benzaldehyde in Organic Synthesis and Material Science

As a Versatile Synthon for Complex Heterocyclic Architectures

The presence of both an aldehyde and a bromo-substituent on the aromatic ring of 3-Bromo-2-(2-fluoro-ethoxy)-benzaldehyde provides multiple reaction sites for the construction of a variety of heterocyclic scaffolds, which are central to medicinal chemistry and materials science.

Synthesis of Nitrogen-Containing Heterocycles

The aldehyde functionality of this compound is a key feature for the synthesis of nitrogen-containing heterocycles. It can readily undergo condensation reactions with various nitrogen-based nucleophiles to form imines, which can then cyclize to generate a range of heterocyclic systems. For instance, reaction with hydrazines could lead to the formation of pyrazoles or pyridazines. nih.gov Similarly, condensation with primary amines followed by intramolecular cyclization could yield quinolines or other fused nitrogenous heterocycles. The bromo-substituent can be utilized in subsequent steps for further functionalization or ring-forming reactions, for example, through palladium-catalyzed C-N bond formation.

A plausible synthetic route towards a quinoline (B57606) derivative is depicted below:

Reactant 1Reactant 2ConditionsProduct
This compoundAniline derivativeAcid catalysisN-(3-bromo-2-(2-fluoroethoxy)benzylidene)aniline
N-(3-bromo-2-(2-fluoroethoxy)benzylidene)anilineAlkyneLewis acidSubstituted quinoline

Moreover, the closely related 3-bromo-2-fluorobenzaldehyde (B121081) has been used as a precursor for the synthesis of 2-fluoro-3-bromo-benzylamine. google.com This suggests that this compound could similarly be converted to the corresponding benzylamine, a valuable intermediate for a host of nitrogen-containing heterocycles.

Synthesis of Oxygen-Containing Heterocycles

The aldehyde group is also instrumental in the synthesis of oxygen-containing heterocycles. For example, it can participate in reactions with phenols or alcohols to form benzofuran (B130515) or pyran-type structures. The Wittig reaction or its variants, followed by intramolecular cyclization, could also be a viable strategy. The presence of the ortho-alkoxy group can influence the regioselectivity of these cyclization reactions. General methods for synthesizing oxygen-containing heterocycles often involve intramolecular O-H insertion or Wolff rearrangement, starting from diazocarbonyl compounds which could potentially be derived from the aldehyde. researchgate.net

A potential reaction scheme for the synthesis of a benzofuran derivative is as follows:

ReactantReagentConditionsProduct
This compoundYlide (e.g., from a phosphonium (B103445) salt)Wittig reaction conditionsStyrene derivative
Styrene derivativeOxidizing agentIntramolecular cyclizationSubstituted benzofuran

Synthesis of Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles from this compound can be envisioned through several pathways. The aldehyde can react with sulfur-containing nucleophiles like thiols or thiourea (B124793) in cyclocondensation reactions to form thiazoles, thiophenes, or other related structures. For example, the Gewald reaction, which involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur, could be adapted to synthesize substituted aminothiophenes. researchgate.net Furthermore, the bromine atom can be displaced by a sulfur nucleophile in a transition-metal-catalyzed reaction to introduce a sulfur-containing substituent that can then participate in cyclization. nih.gov

Building Block for Polyfunctional Aromatic and Biaryl Compounds

The bromine atom on the aromatic ring of this compound is a key handle for the construction of polyfunctional aromatic and biaryl compounds through various cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings are powerful tools to form new carbon-carbon bonds, allowing for the introduction of a wide range of substituents.

For instance, a Suzuki coupling with an arylboronic acid would yield a biaryl compound, a common structural motif in pharmaceuticals and organic materials. nih.govorganic-chemistry.org The aldehyde group can be retained for further transformations or can be modified prior to the coupling reaction. The ability to perform these reactions chemoselectively is a significant advantage.

Representative Suzuki Coupling Reaction:

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water3-Aryl-2-(2-fluoro-ethoxy)-benzaldehyde

The resulting biaryl aldehydes are valuable intermediates for the synthesis of more complex molecules, including ligands for catalysis and precursors for advanced materials.

Precursor in the Development of Advanced Organic Materials

The unique combination of functional groups in this compound makes it a promising precursor for advanced organic materials with interesting electronic and photophysical properties.

Optoelectronic and Photonic Materials

Substituted benzaldehydes and their derivatives are known to exhibit interesting spectral-luminescent properties. journal-vniispk.ru The electronic properties of such molecules can be tuned by the nature and position of the substituents on the aromatic ring. The presence of the electron-withdrawing bromine and fluorine atoms, combined with the electron-donating alkoxy group, in this compound creates a push-pull system that can lead to desirable photophysical properties, such as fluorescence.

By extending the conjugation of the system through reactions at the aldehyde and bromo positions, it is possible to design and synthesize novel chromophores and fluorophores for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics. For example, condensation of the aldehyde with an electron-rich amine can lead to the formation of a Schiff base with intramolecular charge transfer (ICT) characteristics, which are often associated with solvatochromism and large Stokes shifts.

Polymer Chemistry and Polymer Precursors

The aldehyde functionality of this compound serves as a primary reactive site for polymerization reactions. Its ability to undergo condensation reactions, particularly with amines and active methylene (B1212753) compounds, makes it a candidate for the synthesis of a variety of polymers.

The presence of the bromo and fluoroethoxy groups can be leveraged to impart specific properties to the resulting polymers. For instance, the incorporation of halogen atoms is a known strategy to enhance the thermal stability and flame-retardant properties of polymeric materials. The fluoroethoxy group, in particular, can contribute to increased thermal and chemical resistance, as well as modify the surface properties of the polymer, such as hydrophobicity and oleophobicity.

Table 1: Potential Polymerization Reactions of this compound

Polymerization TypeCo-monomer/ReagentResulting Polymer TypePotential Properties
PolycondensationDiaminesPolyimines (Schiff bases)Thermally stable, potentially chelating
Knoevenagel CondensationCompounds with active methylene groups (e.g., malononitrile)Substituted polyolefinsOptically active, potentially non-linear optical properties
Aldol (B89426) CondensationKetones or other aldehydesPoly(vinyl alcohol) analoguesHydrophilic, biodegradable

Detailed research on the copolymerization of phthalaldehyde with electron-deficient benzaldehydes has shown that the reactivity of the benzaldehyde (B42025) monomer is sensitive to its electronic properties, which directly influence the copolymer composition. researchgate.net This suggests that the electron-withdrawing nature of the bromine and fluorine atoms in this compound would influence its reactivity in similar copolymerization systems.

Functional Coatings and Films

The unique substitution pattern of this compound makes it a promising precursor for the development of functional coatings and thin films. vanderbilt.edu The aldehyde group can be utilized for surface modification and for the formation of cross-linked networks, which are essential for creating robust and durable coatings.

The bromine atom on the aromatic ring provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki or Heck couplings. This allows for the introduction of other functional groups onto the surface of a coating, tailoring its properties for specific applications. For example, grafting of specific molecules could be used to create surfaces with antimicrobial properties or to enhance adhesion to different substrates.

The fluoroethoxy group is expected to play a significant role in determining the surface energy of coatings derived from this molecule. Fluorinated polymers are well-known for their low surface energy, leading to hydrophobic and oleophobic characteristics. google.com This can be exploited to create self-cleaning, anti-fouling, or low-friction surfaces. Functional coatings are critical in a wide array of technological fields for their ability to provide properties like fire retardancy and antimicrobial resistance. wiley.com

Table 2: Potential Properties of Coatings Derived from this compound

PropertyContributing Functional Group(s)Potential Application
Low Surface Energy2-(2-fluoro-ethoxy) groupSelf-cleaning surfaces, anti-graffiti coatings
Chemical Resistance2-(2-fluoro-ethoxy) group, aromatic ringProtective coatings in corrosive environments
Adhesion PromotionAldehyde group (via chemical bonding to substrate)Primers for various substrates
Post-functionalization CapabilityBromo group (via cross-coupling reactions)Smart coatings with responsive properties

The synthesis of functional polymer films for applications such as membranes, sensors, and bioactive coatings often relies on the incorporation of specific chemical moieties. vanderbilt.edu The combination of functionalities in this compound aligns with the requirements for creating such advanced materials.

Contributions to Chemical Probe Design and Tool Compounds for Biological Systems

Substituted benzaldehydes are fundamental precursors in the synthesis of a wide range of biologically active molecules and chemical probes for studying biological systems. nih.govnih.gov The aldehyde group is a versatile handle for introducing a variety of functionalities through reactions like reductive amination or condensation with hydrazines, enabling the attachment of fluorophores or other reporter groups. researchgate.net

The bromo and fluoro substituents on the aromatic ring of this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate or the binding affinity and selectivity of a chemical probe. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can play a crucial role in ligand-protein binding. The fluorine atom, in particular, is often introduced into bioactive molecules to enhance metabolic stability and membrane permeability. The fluoroethoxy group may also contribute to improved biological properties. For instance, a fluoro-ethoxy pyridine (B92270) moiety has been explored in the development of inhibitors for Toxoplasma gondii growth. acs.org

The development of fluorescent probes for bioimaging often involves the use of small organic molecules that can be easily modified. researchgate.net The aldehyde group of this compound could be reacted with a fluorogenic amine or hydrazine (B178648) to create a "turn-on" fluorescent probe, where the fluorescence is activated upon a specific biological event. The substitution pattern on the benzaldehyde ring would allow for fine-tuning of the probe's photophysical and biological properties. The use of fluorine in imaging probes for biological and medical applications is a growing field of research. mdpi.com

Table 3: Potential Roles of Functional Groups in Chemical Probe Design

Functional GroupRole in Probe Design
AldehydeReactive handle for conjugation to fluorophores or biomolecules
BromoModulation of electronic properties, potential for halogen bonding, site for further diversification
2-(2-fluoro-ethoxy)Enhancement of metabolic stability, modulation of lipophilicity and cell permeability

Structure Reactivity Relationships and Computational Design Principles for 3 Bromo 2 2 Fluoro Ethoxy Benzaldehyde Derivatives

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are essential for predicting the chemical reactivity and potential applications of novel compounds. researchgate.net For derivatives of 3-Bromo-2-(2-fluoro-ethoxy)-benzaldehyde, QSRR models can correlate structural or physicochemical properties with reactivity metrics, such as reaction rates or equilibrium constants. These models are typically built using a series of analogous compounds where systematic structural modifications have been made.

The development of a QSRR model for this class of compounds would involve the calculation of various molecular descriptors. researchgate.net These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic environment of the molecule. Examples include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and partial atomic charges on the aldehyde carbon and oxygen. researchgate.net These are critical for predicting susceptibility to nucleophilic attack at the carbonyl group.

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and van der Waals volume are common examples that can quantify how the bulk of substituents influences the accessibility of the reactive aldehyde center.

Topological Descriptors: These are numerical representations of molecular structure and branching, such as the Wiener and Randić indices. They can capture subtle structural variations that affect reactivity.

A hypothetical QSRR study on a series of derivatives could investigate how modifications to the substituent at the 5-position (para to the ethoxy group) influence the aldehyde's reactivity. A multiple linear regression (MLR) or more advanced machine learning algorithm like a support vector machine (SVR) could then be used to build a predictive model. researchgate.netnih.gov

Table 1: Hypothetical Molecular Descriptors for QSRR Analysis of 5-Substituted this compound Derivatives

Substituent (R)HOMO (eV)LUMO (eV)Dipole Moment (Debye)Molar RefractivityPredicted Reactivity Index
-H-6.85-1.753.1555.41.00
-NO₂-7.50-2.805.2058.11.85
-OCH₃-6.50-1.603.4060.20.88
-Cl-6.95-1.903.0560.31.15
-CF₃-7.40-2.554.8057.91.65

Note: The data in this table is illustrative and generated for demonstrative purposes based on established chemical principles.

Such models are invaluable for prioritizing synthetic targets, allowing researchers to focus on derivatives predicted to have the most desirable reactivity profiles without exhaustive empirical testing.

In Silico Design of Novel Transformations and Derivatives

In silico design leverages computational power to conceptualize and evaluate new molecules and reaction pathways before any laboratory work is undertaken. For this compound, this approach can be used to design derivatives with tailored electronic and steric properties or to predict the outcomes of novel chemical transformations.

The design process often starts by identifying a target property, such as enhanced biological activity or specific reactivity. researchgate.net Drawing from methodologies used for other heterocyclic or aromatic systems, derivatives can be designed by modifying key positions on the parent molecule. nih.gov Potential modifications include:

Alteration of the Fluoro-ethoxy Chain: Changing the length of the alkoxy chain or the position of the fluorine atom could modulate the compound's lipophilicity and steric hindrance around the aldehyde.

Substitution on the Aromatic Ring: Introducing various electron-donating or electron-withdrawing groups at the 4- or 5-positions can fine-tune the electrophilicity of the carbonyl carbon. nih.gov

Transformation of the Aldehyde Group: The aldehyde can serve as a synthetic handle for transformations into other functional groups, such as imines (via condensation with primary amines), alcohols (via reduction), or carboxylic acids (via oxidation). Computational methods like Density Functional Theory (DFT) can predict the feasibility and potential energy barriers for these reactions. researchgate.net

Molecular docking simulations can be employed if the goal is to design derivatives that interact with a specific biological target, like an enzyme active site. researchgate.net These simulations predict the binding affinity and orientation of the designed molecules, providing a computational "pre-screening." nih.gov

Table 2: Proposed Derivatives of this compound and Their Potential Applications

Derivative StructureProposed ModificationIntended Application/PropertyComputational Method for Evaluation
3-Bromo-5-nitro-2-(2-fluoro-ethoxy)-benzaldehydeAddition of a nitro groupEnhanced electrophilicity for nucleophilic addition reactionsDFT (for electronic properties)
(E)-[3-Bromo-2-(2-fluoro-ethoxy)-phenyl]-N-phenylmethanimineCondensation with anilinePrecursor for heterocyclic synthesisReaction pathway modeling
3-Iodo-2-(2-fluoro-ethoxy)-benzaldehydeHalogen exchange (Br to I)Substrate for metal-catalyzed cross-coupling reactionsBond dissociation energy calculations
3-Bromo-2-(3-fluoropropoxy)-benzaldehydeExtension of the alkoxy chainModified lipophilicity and steric profileQSPR (Quantitative Structure-Property Relationship)

Note: This table contains hypothetical structures and applications based on established principles of medicinal and synthetic chemistry.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and electronic distribution of this compound are critical determinants of its reactivity. The relative orientation of the aldehyde group and the bulky ortho-(2-fluoro-ethoxy) substituent is of particular importance. For ortho-substituted benzaldehydes, two primary planar conformers are possible: O-cis, where the carbonyl oxygen is oriented toward the ortho substituent, and O-trans, where it is oriented away. tandfonline.comtandfonline.com

The preferred conformation is a balance between steric repulsion and electronic interactions.

Steric Effects: The bulky 2-fluoro-ethoxy group and the bromine atom create significant steric hindrance. This would likely cause the aldehyde group to rotate out of the plane of the aromatic ring to minimize repulsion, although X-ray studies on similar ortho-bromoarylaldehydes suggest this effect may be less pronounced than with other substituents. researchgate.net

Stereoelectronic Effects: Electronic interactions, such as dipole-dipole repulsion between the C=O bond and the C-O bond of the ethoxy group, also influence conformational preference. In many ortho-alkoxy benzaldehydes, the O-trans conformer is favored to minimize this repulsion. tandfonline.com However, intramolecular hydrogen bonding or other attractive forces can stabilize the O-cis conformer in certain cases. nih.gov

Computational potential energy surface (PES) scans, performed by systematically rotating the C-C bond between the ring and the formyl group and the C-O bond of the ethoxy group, can identify the lowest energy conformers. researchgate.net The interplay between the electron-withdrawing bromine atom and the electron-donating, but sterically demanding, fluoro-ethoxy group creates a complex electronic environment that governs the regioselectivity of further aromatic substitutions and the reactivity of the aldehyde.

Table 3: Theoretical Conformational Data for this compound

ConformerC(2)-C(1)-C(aldehyde)-O(aldehyde) Dihedral Angle (°)Relative Energy (kcal/mol)Key Interaction
O-trans (planar)1800.00 (Reference)Minimized dipole repulsion
O-cis (planar)0+2.5Steric clash between carbonyl O and ethoxy group
Non-planar (Twisted)~30+1.2Compromise between steric and electronic effects

Note: Data is illustrative, based on general principles for ortho-substituted benzaldehydes and has not been derived from a specific quantum chemical calculation for this exact molecule.

Prediction of Spectroscopic Signatures for Analogous Compounds

Computational chemistry allows for the accurate prediction of spectroscopic data (NMR, IR), which is invaluable for characterizing novel compounds. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong carbonyl (C=O) stretching vibration. For aromatic aldehydes, this peak typically appears around 1700 cm⁻¹. docbrown.info Conjugation with the benzene (B151609) ring lowers this frequency compared to aliphatic aldehydes. libretexts.org Other key predicted absorptions would include:

C-H stretch (aldehyde): A pair of weak to medium peaks around 2830-2720 cm⁻¹. libretexts.org

C=C stretch (aromatic): Several peaks in the 1600-1450 cm⁻¹ region.

C-O stretch (ether): Strong absorptions in the 1250-1050 cm⁻¹ range.

C-F stretch: A strong band typically found between 1100-1000 cm⁻¹.

C-Br stretch: A weaker absorption in the fingerprint region, typically 650-550 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The aldehyde proton is highly deshielded and would appear as a singlet far downfield, likely in the δ 9.8-10.2 ppm range. docbrown.info The aromatic protons would appear between δ 7.0-8.0 ppm, with their exact shifts and coupling patterns determined by the electronic effects of the three different substituents. The protons of the fluoro-ethoxy group (-O-CH₂-CH₂-F) would show characteristic shifts and couplings: the methylene (B1212753) group adjacent to the oxygen (-O-CH₂) would likely be around δ 4.2-4.5 ppm (a triplet), while the methylene group adjacent to the fluorine (-CH₂-F) would be further downfield and show a complex splitting pattern (a doublet of triplets) due to coupling with both the adjacent protons and the ¹⁹F nucleus.

¹³C NMR: The carbonyl carbon would be the most downfield signal, expected around δ 190-195 ppm. The aromatic carbons would appear in the δ 110-160 ppm range, with the carbon attached to the bromine (C3) and the oxygen (C2) being significantly affected. The carbons of the fluoro-ethoxy chain would be found in the δ 60-85 ppm region.

Table 4: Predicted Spectroscopic Data for this compound

Spectroscopy TypeSignalPredicted Value/RangeNotes
IRν(C=O)1695 - 1710 cm⁻¹Strong, characteristic aldehyde stretch.
IRν(C-H) aldehyde2720-2740 cm⁻¹, 2810-2830 cm⁻¹Two characteristic Fermi resonance bands.
IRν(C-O-C)1240 - 1260 cm⁻¹Asymmetric stretch of the aryl ether.
¹H NMRAldehyde (-CHO)δ 9.9 - 10.1 ppm (s)Highly deshielded singlet.
¹H NMRAromatic (-C₆H₃)δ 7.2 - 7.9 ppm (m)Complex multiplet for 3 protons.
¹H NMRMethylene (-OCH₂)δ 4.3 - 4.5 ppm (t)Triplet, coupled to adjacent CH₂F.
¹H NMRMethylene (-CH₂F)δ 4.6 - 4.8 ppm (dt)Doublet of triplets, coupled to ¹⁹F and adjacent CH₂.
¹³C NMRCarbonyl (C=O)δ 190 - 193 ppmCharacteristic aldehyde/ketone region.
¹³C NMRC-O (Aromatic)δ 155 - 158 ppmC2, attached to the ethoxy group.
¹³C NMRC-Br (Aromatic)δ 112 - 115 ppmC3, shielded by bromine.

Note: The predicted values are estimates based on data for analogous structures and established spectroscopic principles. libretexts.orgdocbrown.info

Future Perspectives and Emerging Research Trajectories for 3 Bromo 2 2 Fluoro Ethoxy Benzaldehyde

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of chemical compounds. For a molecule like 3-Bromo-2-(2-fluoro-ethoxy)-benzaldehyde, several green chemistry approaches could be envisioned for its synthesis and subsequent derivatization.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . Conventional heating methods can be slow and energy-intensive. Microwave irradiation, in contrast, offers rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles. uns.ac.idresearchgate.netsci-hub.seoatext.com For instance, the synthesis of chalcones from substituted benzaldehydes has been shown to be much faster under microwave irradiation compared to conventional methods. uns.ac.idresearchgate.net This suggests that the synthesis of this compound and its derivatives could be optimized using this technology.

Another key green chemistry principle is the use of environmentally benign solvents or solvent-free conditions . researchgate.net Many organic reactions traditionally use volatile and often toxic organic solvents. Research into replacing these with water, supercritical fluids, or ionic liquids, or eliminating the solvent altogether, is a major focus. For example, Wittig reactions involving substituted benzaldehydes have been successfully carried out in aqueous sodium hydroxide (B78521) at room temperature, offering a greener alternative to traditional methods. researchgate.net

The use of heterogeneous catalysts that can be easily recovered and reused is another important strategy. uns.ac.id For example, calcined sodium nitrate (B79036) on natural phosphate (B84403) has been used as a highly active and reusable catalyst for the synthesis of chalcones. uns.ac.id Developing similar solid-supported catalysts for the synthesis or derivatization of this compound would enhance the sustainability of the processes.

Green Chemistry ApproachPotential Advantage for this compoundRelevant Research Finding
Microwave-Assisted SynthesisFaster reaction times, higher yields, reduced side products. uns.ac.idresearchgate.netsci-hub.seoatext.comSynthesis of 4'-bromochalcone (B182549) was significantly faster with microwave irradiation compared to conventional stirring. uns.ac.idresearchgate.net
Solvent-Free ReactionsReduced waste, lower environmental impact, simplified purification. researchgate.netWittig reactions of substituted benzaldehydes can be performed in aqueous media, eliminating organic solvents. researchgate.net
Reusable Heterogeneous CatalystsCatalyst can be easily separated and reused, reducing waste and cost. uns.ac.idCalcined sodium nitrate/natural phosphate serves as an efficient and recyclable catalyst for chalcone (B49325) synthesis. uns.ac.id

Asymmetric Synthesis Methodologies

The development of asymmetric methods to introduce chirality is a cornerstone of modern organic synthesis, particularly for the preparation of pharmaceuticals and biologically active compounds. For this compound, several asymmetric synthesis methodologies could be explored to create chiral derivatives.

One approach is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction, after which they are removed. N-acyl chiral auxiliaries have been successfully used for the direct asymmetric synthesis of chiral aldehydes and ketones. rsc.org This strategy could be applied to reactions involving the aldehyde group of the target molecule.

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. acs.orgyoutube.com For example, proline and its derivatives can catalyze asymmetric aldol (B89426) reactions, while chiral imidazolidinones, in combination with photoredox catalysis, can be used for the enantioselective α-alkylation of aldehydes. acs.orgyoutube.com Such methods could be adapted to generate chiral products from this compound.

Biocatalysis , using enzymes to perform chemical transformations, offers high enantioselectivity under mild reaction conditions. Enzymes like benzaldehyde (B42025) lyase can catalyze the enantioselective carboligation of aromatic aldehydes, producing chiral α-hydroxy ketones. acs.orgnih.gov This enzymatic approach could be a highly effective method for the asymmetric derivatization of this compound.

Asymmetric MethodDescriptionPotential Application to the Target Compound
Chiral AuxiliariesA chiral molecule is temporarily attached to guide a stereoselective reaction. rsc.orgAsymmetric addition to the aldehyde group to create a chiral alcohol.
OrganocatalysisSmall, chiral organic molecules catalyze enantioselective reactions. acs.orgyoutube.comEnantioselective aldol or alkylation reactions at the α-position.
BiocatalysisEnzymes are used to catalyze stereospecific transformations. acs.orgnih.govBenzaldehyde lyase could be used for the enantioselective synthesis of chiral acyloins.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better process control, and easier scalability. beilstein-journals.orgacs.orgdigitellinc.comrsc.orgyoutube.comrsc.orgbeilstein-journals.org The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a key area where flow chemistry is being increasingly applied. acs.orgrsc.orgbeilstein-journals.org

The synthesis of this compound could be adapted to a continuous flow process . This would be particularly beneficial if any of the reaction steps are highly exothermic or involve unstable intermediates. For instance, the precise control over reaction time and temperature in a flow reactor can suppress the formation of byproducts. digitellinc.comresearchgate.net A case study on the synthesis of an SHP2 inhibitor intermediate demonstrated that a continuous process enabled the use of a highly unstable organolithium intermediate that was unsuitable for batch manufacturing. digitellinc.com

Furthermore, multi-step syntheses can be "telescoped" in a flow system, where the output from one reactor is directly fed into the next, eliminating the need for intermediate work-up and purification steps. acs.orgrsc.org This can significantly improve efficiency and reduce waste. The synthesis of complex molecules like ibuprofen (B1674241) and imatinib (B729) has been successfully demonstrated in continuous flow systems. beilstein-journals.org

Flow Chemistry AdvantageImplication for this compoundExample from Literature
Enhanced SafetyBetter control over exothermic reactions and handling of hazardous reagents. youtube.comOn-demand generation of explosive diazomethane (B1218177) in a flow system for safe esterification. youtube.com
Precise Process ControlAccurate control of temperature, pressure, and residence time leads to higher selectivity. digitellinc.comresearchgate.netSuppression of undesired side reactions in the synthesis of cyclic phosphotriesters. researchgate.net
Scalability and AutomationEasier to scale up production and can be coupled with AI for process optimization. youtube.comA computer-controlled platform for self-optimization of a Claisen rearrangement. youtube.com

Photo- and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are emerging as powerful and sustainable tools in organic synthesis, often enabling transformations that are difficult to achieve with traditional methods.

Photoredox catalysis , which uses visible light to initiate chemical reactions, has been widely applied to C-H functionalization. acs.orgbeilstein-journals.orgrsc.org For this compound, this could open up new avenues for derivatization. For example, the aldehyde C-H bond can be activated to form an acyl radical, which can then participate in various coupling reactions. nih.gov This has been demonstrated for the C-H acylation of indoles using a dual palladium and iridium photoredox system. acs.org The merger of photoredox catalysis with organocatalysis has also enabled the enantioselective α-benzylation of aldehydes. acs.org

Electrocatalysis offers another green alternative for driving chemical reactions. While specific applications to this compound are yet to be explored in detail, the principles of electrosynthesis could be applied to various transformations, such as reductions, oxidations, and cross-coupling reactions, often avoiding the need for stoichiometric chemical reagents.

Catalytic MethodPrinciplePotential Transformation of the Target Compound
Photoredox CatalysisUses visible light and a photocatalyst to generate reactive intermediates. acs.orgbeilstein-journals.orgrsc.orgnih.govC-H functionalization of the aldehyde, or coupling reactions at the bromo-position.
ElectrocatalysisUses electrical current to drive chemical reactions.Reduction of the aldehyde to an alcohol, or oxidative coupling reactions.

Novel Applications in Niche Synthetic and Material Science Fields

The unique structural features of this compound make it a promising candidate for applications in specialized areas of synthesis and materials science.

The presence of fluorine can significantly alter the properties of organic molecules, impacting their electronic characteristics, thermal stability, and biological activity. acs.orgnih.gov Fluorinated compounds have found applications in the development of fluorophores and other functional materials. nih.govman.ac.uk For instance, fluorinated benzaldehydes have been used in the synthesis of BODIPY dyes to tune their photophysical properties. nih.gov The fluoro-ethoxy group in the target molecule could be leveraged to design novel materials with specific optical or electronic properties.

The bromo-substituent provides a handle for a wide range of cross-coupling reactions , allowing for the construction of more complex molecular architectures. This makes this compound a valuable building block for the synthesis of complex organic molecules, including potential pharmaceutical candidates and functional materials.

The combination of the aldehyde, bromo, and fluoro-ethoxy groups offers a platform for creating a diverse library of compounds for screening in various applications, from medicinal chemistry to materials discovery.

Q & A

Q. What are the established synthetic routes for 3-Bromo-2-(2-fluoro-ethoxy)-benzaldehyde, and what critical reaction parameters influence yield and purity?

The synthesis typically involves bromination of a precursor benzaldehyde derivative followed by introducing the 2-fluoro-ethoxy group. For analogous compounds like 3-bromo-2-hydroxybenzaldehyde, bromination is achieved via refluxing with MgCl₂, paraformaldehyde, and triethylamine in dry THF . The 2-fluoro-ethoxy group can be introduced through nucleophilic substitution using 2-fluoroethanol under basic conditions. Critical parameters include:

  • Temperature control : Reflux conditions (~80–120°C) ensure efficient reaction progress.
  • Protection strategies : Acetal protection of the aldehyde group during etherification prevents undesired side reactions, as demonstrated in related benzaldehyde acetal syntheses .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates.

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

  • X-ray crystallography : Provides definitive structural confirmation, revealing intramolecular hydrogen bonding (O···O distance: ~2.636 Å) and π-stacking interactions observed in related brominated benzaldehydes .
  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR identifies substituent positions (e.g., aldehyde proton at δ ~10 ppm, fluorine coupling patterns).
  • Mass spectrometry (GC-MS/LC-MS) : Detects volatile byproducts or degradation, though thermal stability must be considered .
  • Elemental analysis and melting point : Corroborate purity and crystallinity.

Advanced Research Questions

Q. How does the electron-withdrawing 2-fluoro-ethoxy group influence the reactivity of the benzaldehyde core in nucleophilic addition or condensation reactions?

The 2-fluoro-ethoxy group exerts dual electronic and steric effects:

  • Electronic effects : Fluorine’s electronegativity increases aldehyde electrophilicity, accelerating Schiff base formation with amines, as seen in salicylaldehyde derivatives .
  • Steric hindrance : The ethoxy chain may limit access to the aldehyde for bulky nucleophiles. Methodological insight : Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals and transition states. Experimental kinetic studies under varying steric/electronic conditions (e.g., substituent modifications) further elucidate reactivity trends.

Q. What strategies optimize the efficiency of palladium-catalyzed cross-coupling reactions involving the bromine substituent in this compound?

Key optimization strategies include:

  • Catalyst-ligand systems : Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) enhances oxidative addition of the C-Br bond .
  • Solvent and base : Polar aprotic solvents (DMA, DMF) and weak bases (KOAc) improve catalytic turnover, as demonstrated in arylations of bromobenzothiophenes .
  • Temperature and monitoring : Elevated temperatures (80–120°C) and in-situ NMR/TLC tracking prevent aldehyde oxidation. Microwave-assisted synthesis reduces reaction times.

Q. How can regioselectivity challenges during electrophilic aromatic substitution (EAS) be addressed in the synthesis of brominated benzaldehyde derivatives?

Regioselectivity is governed by:

  • Directing effects : The -OCH₂CH₂F group acts as an ortho/para director, but steric hindrance may favor para substitution.
  • Lewis acid modulation : AlCl₃ or FeCl₃ can enhance electrophilic bromination at desired positions .
  • Competing pathways : Unexpected bromination outcomes (e.g., position 3 in 3-bromo-2-hydroxybenzaldehyde) highlight the need for kinetic vs. thermodynamic control experiments (varying temperature/reactant ratios) .

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